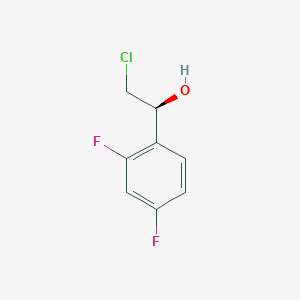

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol is a chiral compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and potential for various chemical reactions.

Mecanismo De Acción

Target of Action

It’s structurally similar to efinaconazole , an antifungal agent that primarily targets the enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Mode of Action

As an analog of Efinaconazole, (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol might also inhibit the activity of lanosterol 14α-demethylase . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The resulting changes can lead to cell death, thereby exerting an antifungal effect .

Biochemical Pathways

The compound’s potential inhibition of lanosterol 14α-demethylase affects the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cellular membrane . Its depletion and the concurrent accumulation of toxic methylated sterol precursors disrupt membrane structure and function, impairing fungal growth .

Result of Action

The potential antifungal action of this compound could result in the disruption of fungal cell membrane integrity, leading to cell death . This effect would manifest at the molecular level as a disruption in ergosterol biosynthesis and at the cellular level as impaired fungal growth .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method involves the use of ketoreductases (KREDs) which catalyze the reduction of the ketone precursor with high stereoselectivity . The reaction conditions often include the use of solvents like toluene and reducing agents such as oxazaborolidine, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using biocatalytic processes. These processes leverage the high chemo-, regio-, and enantio-selectivity of KREDs, making them suitable for large-scale production . The biocatalytic approach is also environmentally friendly, reducing the need for hazardous chemicals and complex post-treatment processes.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and stereoselective synthesis.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring chiral intermediates.

Industry: The compound is employed in the production of fine chemicals and agrochemicals

Comparación Con Compuestos Similares

Similar Compounds

(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol: This compound is similar in structure but has different fluorine atom positions, affecting its chemical properties and reactivity.

2-chloro-1-(2,4-difluorophenyl)ethanone: The ketone precursor used in the synthesis of (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol.

Uniqueness

The uniqueness of this compound lies in its chiral nature and the specific positioning of the chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other fine chemicals .

Actividad Biológica

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol is a compound of significant interest due to its biological activity and potential applications in pharmaceuticals. This article explores its synthesis, enzymatic activity, and implications in drug development.

Chemical Structure and Synthesis

The compound this compound features a chiral carbon center, making it a subject of interest for asymmetric synthesis. It is synthesized through various enzymatic and chemical methods, with a focus on the use of ketoreductases for high enantioselectivity.

Synthesis Methods

- Enzymatic Reduction : The use of ketoreductases has been reported to achieve high yields and enantiomeric excess (ee). For instance, a ketoreductase from Scheffersomyces stipitis demonstrated a specific activity of 65 U mg−1 protein and achieved a 99.9% ee in the reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone .

- Chemical Approaches : Traditional chemical methods can yield the compound but often lack the efficiency and selectivity provided by enzymatic methods.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as an intermediate in the synthesis of ticagrelor, an anticoagulant drug.

- The compound acts as a carbonyl reductase substrate, which converts ketones to alcohols with high stereoselectivity. This transformation is crucial for the development of various pharmaceuticals .

Case Studies

- A study highlighted the directed evolution of carbonyl reductase LsCR for improved synthesis efficiency. The engineered enzyme exhibited a catalytic efficiency increase by 4.7 times compared to the wild type, demonstrating its potential for industrial applications .

Research Findings

A variety of studies have focused on optimizing the enzymatic processes for synthesizing this compound:

| Study | Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Ketoreductase from Chryseobacterium sp. | 88.2 | 99.9 | |

| Scheffersomyces stipitis KRED | 268 g L−1 d−1 | 99.9 | |

| Directed evolution of LsCR | 400 g L−1 | 99.9 |

These findings indicate that enzymatic methods not only provide high yields but also maintain high purity levels essential for pharmaceutical applications.

Propiedades

IUPAC Name |

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDHEANGPFVUIE-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)[C@@H](CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.